molecular formula C19H24ClN5O2 B2437788 N-(3-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946372-63-0

N-(3-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide

Cat. No. B2437788
CAS RN: 946372-63-0
M. Wt: 389.88
InChI Key: SNZSOOQRWYYQGG-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential pharmacological properties. CPP belongs to the class of piperazine derivatives that have been found to exhibit various biological activities, including antitumor, antibacterial, antiviral, and antifungal properties.

Scientific Research Applications

Synthesis and Derivative Compounds

  • Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from similar compounds have been synthesized for potential use as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Interaction and Binding Studies

  • N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structural analogue, has been studied for its molecular interaction with the CB1 cannabinoid receptor, providing insights into the binding mechanism of similar compounds (Shim et al., 2002).

Antimicrobial Applications

  • Piperazine and triazolo-pyrazine derivatives, closely related to the chemical structure , have been synthesized and showed promising antimicrobial activity, suggesting potential applications in this field (Patil et al., 2021).
  • Similar derivatives like 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one have been studied for their antimicrobial properties, indicating possible uses in combating bacterial infections (Krishnamurthy et al., 2011).

Antitubercular and Antibacterial Activities

  • N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, with a similar molecular framework, have shown potent antitubercular and antibacterial activities, suggesting potential applications in treating tuberculosis and bacterial infections (Bodige et al., 2020).

Anticonvulsant Properties

  • Mannich bases derived from compounds with a similar structure have been synthesized and evaluated for their anticonvulsant activity, indicating potential use in treating seizure disorders (Obniska et al., 2010).

properties

IUPAC Name

N-(3-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O2/c1-3-11-27-18-13-17(21-14(2)22-18)24-7-9-25(10-8-24)19(26)23-16-6-4-5-15(20)12-16/h4-6,12-13H,3,7-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZSOOQRWYYQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide

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